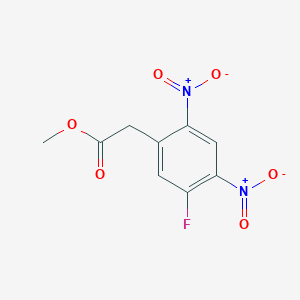

Methyl (5-fluoro-2,4-dinitrophenyl)acetate

Cat. No. B8330893

M. Wt: 258.16 g/mol

InChI Key: GXQXQJUREOKWIW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08946282B2

Procedure details

m-Fluorophenyl acetic acid (15.00 gm) was dissolved in concentrated sulfuric acid (30 mL). A solution consisting of 90% nitric acid (18 mL) and concentrated sulfuric acid (22.5 mL) was added drop wise during 1 hour while maintaining the internal temperature between 20-35° C. After the addition, the solution was stirred for an additional 20 hours at 35° C. and the resultant yellow slurry was poured onto ice and filtered to give 21 gm of an off white solid. This solid obtained (mix of nitro acids) was dissolved in methanol (250 mL). Sulfuric acid (1 mL) was added and the solution was heated at reflux for 5 hours and then cooled in an ice bath. The pH was brought to ca 5 by dropwise addition of 2.5; N sodium hydroxide. Most of the methanol was removed by rotary evaporator and remainder solution was partitioned with ethyl acetate and water. After removing the aqueous phase the organic layer was dried with anhydrous sodium sulfate or magnesium sulfate, filtered over celite and concentrated to give light brown oil comprised of the following three compounds (listed in order of increasing polarity by tlc): methyl (3-fluoro-2,6-dinitrophenyl)acetate, methyl (5-fluoro-2,4-dinitrophenyl) acetate and methyl (5-methoxy-2,4-dinitrophenyl)acetate. The compounds were separated by flash chromatography (ethyl acetate/hexane 15-50%). (1) Methyl (3-fluoro-2,6-dinitrophenyl) acetate; 1H NMR (DMSO-d6) 400 MHz, δ: 3.645 (s, 3H), 4.056 (s, 2H), 7.909 (dd, J=8.8 & 9.2 Hz, 1H), 8.490 (dd, J=7.6 & 8.0 Hz, 1H). MS (ESI): m/z 256.8 [M−H]−. (2) Methyl (5-fluoro-2,4-dinitrophenyl) acetate; YD; 32%, Rf: 0.39 (EA:Hx: 3.0:7.0). 1H NMR (DMSO-d6) 400 MHz, δ: 3.637 (s, 3H), 4.223 (s, 2H), 7.923 (d, J=11.6 Hz, 1H), 8.832 (d, J=6.8 Hz, 1H). (C9H7FN2O6.1/9CH3COOC2H5) C, H, N. MS (ESI): m/z 256.8 [M−H]−. (3) Methyl (5-methoxy-2,4-dinitrophenyl) acetate; 1H NMR (DMSO-d6) 400 MHz, δ: 3.635 (s, 3H), 4.051 (s, 3H), 4.214 (s, 2H), 7.628 (s, 1H), 8.714 (s, 1H). MS (ESI); m/z 268.9 [M−H]−.

[Compound]

Name

nitro

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Name

methyl (3-fluoro-2,6-dinitrophenyl)acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

methyl (5-fluoro-2,4-dinitrophenyl) acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

FC1C=C(CC(O)=O)C=CC=1.[N+:12]([O-:15])([OH:14])=O.[OH-].[Na+].[F:18][C:19]1[C:20]([N+]([O-])=O)=[C:21]([CH2:28][C:29]([O:31][CH3:32])=[O:30])[C:22]([N+:25]([O-:27])=[O:26])=[CH:23][CH:24]=1.COC1C([N+]([O-])=O)=CC([N+]([O-])=O)=C(CC(OC)=O)C=1>S(=O)(=O)(O)O.CO>[CH3:32][O:31][C:29](=[O:30])[CH2:28][C:21]1[CH:20]=[C:19]([F:18])[C:24]([N+:12]([O-:15])=[O:14])=[CH:23][C:22]=1[N+:25]([O-:27])=[O:26] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

|

|

Quantity

|

22.5 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C=CC1)CC(=O)O

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Four

|

Name

|

|

|

Quantity

|

18 mL

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Five

[Compound]

|

Name

|

nitro

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Seven

|

Name

|

methyl (3-fluoro-2,6-dinitrophenyl)acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C(=C(C(=CC1)[N+](=O)[O-])CC(=O)OC)[N+](=O)[O-]

|

Step Eight

[Compound]

|

Name

|

methyl (5-fluoro-2,4-dinitrophenyl) acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC=1C(=CC(=C(C1)CC(=O)OC)[N+](=O)[O-])[N+](=O)[O-]

|

Step Ten

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

27.5 (± 7.5) °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the solution was stirred for an additional 20 hours at 35° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added drop wise during 1 hour

|

|

Duration

|

1 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resultant yellow slurry was poured onto ice

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 21 gm of an off white solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

This solid obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 5 hours

|

|

Duration

|

5 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by dropwise addition of 2.5

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Most of the methanol was removed by rotary evaporator and remainder solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was partitioned with ethyl acetate and water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removing the aqueous phase the organic layer

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

was dried with anhydrous sodium sulfate or magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered over celite and

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give light brown oil

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

comprised of the following three compounds (listed in order of increasing polarity by tlc)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The compounds were separated by flash chromatography (ethyl acetate/hexane 15-50%)

|

Outcomes

Product

Details

Reaction Time |

20 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

COC(CC1=C(C=C(C(=C1)F)[N+](=O)[O-])[N+](=O)[O-])=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |